molecular formula C16H14N2O4 B1677057 Nybomycin CAS No. 30408-30-1

Nybomycin

Cat. No.: B1677057
CAS No.: 30408-30-1
M. Wt: 298.29 g/mol
InChI Key: HKMUGCUFXWTNSP-UHFFFAOYSA-N
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Safety and Hazards

The safety data sheet for Nybomycin suggests that it should be handled with care . If inhaled or ingested, medical attention should be sought immediately .

Biochemical Analysis

Biochemical Properties

Nybomycin interacts with a variety of enzymes and proteins. It is known to inhibit a quinoline-resistant Ser84Leu mutant DNA gyrase (GyrA), a type II topoisomerase . The nature of these interactions is largely due to the structural properties of this compound .

Cellular Effects

This compound has been reported to have significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the DNA gyrase, thereby affecting DNA replication . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, specifically the DNA gyrase . This leads to enzyme inhibition, which in turn can cause changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that this compound has a stable structure, which allows it to maintain its inhibitory effects on the DNA gyrase over time .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. Given its mechanism of action, it is likely that higher doses could lead to increased inhibition of DNA gyrase, potentially leading to toxic effects .

Metabolic Pathways

This compound is involved in the DNA replication pathway, where it interacts with the DNA gyrase enzyme . This interaction can affect metabolic flux or metabolite levels .

Transport and Distribution

Given its molecular structure and hydrophobic properties, it is likely that it can passively diffuse across cell membranes .

Subcellular Localization

The subcellular localization of this compound is likely to be in the nucleus, given its interaction with DNA gyrase, an enzyme involved in DNA replication . This could potentially affect its activity or function .

The information provided here is based on current knowledge and may be subject to change as new research findings emerge .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of nybomycin involves several steps, starting with the formation of the pyridoquinolinedione core. One of the robust synthetic routes reported involves the use of a scalable and efficient method to produce this compound analogues . The process typically includes the following steps:

  • Formation of the pyridoquinolinedione core through cyclization reactions.
  • Introduction of functional groups to enhance biological activity.
  • Purification and characterization of the final product.

Industrial Production Methods: Industrial production of this compound is primarily achieved through fermentation processes using Streptomyces strains. The optimization of fermentation conditions, such as nutrient composition, pH, temperature, and aeration, is crucial for maximizing yield . Advances in genetic engineering have also enabled the heterologous expression of the this compound gene cluster in other microbial hosts, further enhancing production efficiency .

Chemical Reactions Analysis

Types of Reactions: Nybomycin undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be employed under mild to moderate conditions.

Major Products Formed:

Comparison with Similar Compounds

Nybomycin is unique due to its “reverse antibiotic” effect, which distinguishes it from other antibiotics. Similar compounds include:

This compound’s ability to target resistant bacteria and its potential for synthetic modification make it a valuable compound in the ongoing battle against antibiotic resistance.

Properties

IUPAC Name

6-(hydroxymethyl)-3,10-dimethyl-15-oxa-3,13-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2(7),5,8,10-pentaene-4,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4/c1-8-3-13(21)18-7-22-16-14-11(5-10(8)15(16)18)9(6-19)4-12(20)17(14)2/h3-5,19H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKMUGCUFXWTNSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2COC3=C2C1=CC4=C3N(C(=O)C=C4CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40949186
Record name 8-(Hydroxymethyl)-6,11-dimethyl-2H,4H-[1,3]oxazolo[5,4,3-ij]pyrido[3,2-g]quinoline-4,10(11H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40949186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26326-47-6, 30408-30-1
Record name 8-(Hydroxymethyl)-6,11-dimethyl-4H-(1,3)oxazolo(5,4,3-ij)pyrido(3,2-g)quinoline-4,10(11H)-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026326476
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nybomycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030408301
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nybomycin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=613948
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-(Hydroxymethyl)-6,11-dimethyl-2H,4H-[1,3]oxazolo[5,4,3-ij]pyrido[3,2-g]quinoline-4,10(11H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40949186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NYBOMYCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NLB430F005
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes Nybomycin a potentially valuable antibiotic?

A1: this compound exhibits a unique activity profile known as a “reverse antibiotic.” It primarily inhibits the growth of fluoroquinolone-resistant bacteria, particularly certain Gram-positive species carrying specific mutations in the gyrA gene, encoding a subunit of DNA gyrase [, ]. This selectivity makes it a promising candidate for combating antibiotic resistance.

Q2: How does this compound exert its antibacterial effect?

A2: this compound targets bacterial DNA gyrase, an essential enzyme for bacterial DNA replication [, ]. While its exact mechanism of action requires further investigation, studies suggest that it preferentially inhibits mutant forms of DNA gyrase found in fluoroquinolone-resistant bacteria []. Interestingly, a study also showed that this compound inhibits both fluoroquinolone-sensitive and -resistant Escherichia coli DNA gyrase with similar potency in a strain with enhanced permeability [].

Q3: What is the biosynthetic origin of the unique tetracyclic structure of this compound?

A3: Research has unveiled that the biosynthesis of Deoxythis compound, a precursor to this compound, involves a fascinating enzymatic cascade []. A key step is the formation of the characteristic 4-oxazoline ring, catalyzed by the enzyme DnmT, an iron(II)/α-ketoglutarate-dependent dioxygenase.

Q4: Can you explain the role of DnmT in more detail?

A4: DnmT exhibits a remarkable multifunctionality. It not only catalyzes the formation of the 4-oxazoline ring in Deoxythis compound but also demonstrates the capability to decompose this ring and perform N-demethylation, converting Deoxythis compound back to its precursor, Prethis compound []. This intriguing observation suggests a potential regulatory mechanism controlling the intracellular Deoxythis compound levels.

Q5: What insights into the DnmT catalytic mechanism have been gained?

A5: A combination of structure modeling, site-directed mutagenesis, and sophisticated quantum mechanics calculations has shed light on the intricacies of DnmT-catalyzed reactions, providing valuable mechanistic understanding []. These findings contribute to our expanding knowledge of the functional diversity displayed by iron(II)/α-ketoglutarate-dependent dioxygenases in the biosynthesis of natural products.

Q6: Beyond its antibacterial activity, what other biological activities have been observed for this compound and its derivatives?

A6: Recent studies have uncovered intriguing new bioactivities for this compound and its related compounds. For instance, Deoxynyboquinone, a this compound metabolite, has demonstrated potent cytotoxic activity against various cancer cell lines []. Moreover, it can inhibit 4E-BP1 phosphorylation, suggesting its potential to modulate cap-dependent translation through reactive oxygen species-mediated pathways [].

Q7: Are there any findings related to the impact of this compound derivatives on regeneration processes?

A7: Yes, intriguingly, γ-rubromycin, a compound structurally related to this compound, has emerged as a novel inhibitor of tail regeneration in axolotl embryos []. This finding opens up exciting avenues for further investigation into the potential roles of this compound and its derivatives in developmental biology and regenerative medicine.

Q8: What are the limitations in studying the structure-activity relationship of this compound?

A8: Despite its promise, exploring the structure-activity relationship of this compound has been hampered by synthetic challenges []. The development of new, scalable, and robust synthetic routes is crucial to facilitate the generation of diverse this compound analogs, which is essential for comprehensive structure-activity relationship studies.

Q9: How does heterologous expression contribute to our understanding of this compound?

A9: Heterologous expression of the this compound gene cluster, originally identified in the marine bacterium Streptomyces albus subsp. chlorinus, has proven invaluable []. This approach, using Streptomyces albus Del14 as a host, has not only enabled this compound production but has also led to the discovery of a novel metabolite, Benzanthric acid []. This highlights the power of heterologous expression for uncovering hidden metabolic potential and identifying new bioactive molecules.

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